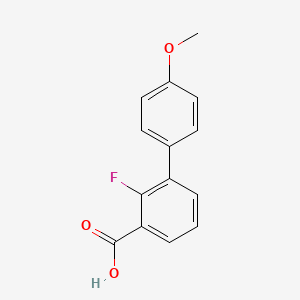

2-Fluoro-3-(4-methoxyphenyl)benzoic acid

Description

2-Fluoro-3-(4-methoxyphenyl)benzoic acid (CAS: 1381944-28-0) is a fluorinated aromatic carboxylic acid derivative with a molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.24 g/mol. The compound features a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 4-methoxyphenyl group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-fluoro-3-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(13(11)15)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWAXSYIEXLMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743024 | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-28-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

Overview:

The most common and efficient synthetic route to 2-Fluoro-3-(4-methoxyphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process couples an aryl halide with an arylboronic acid under mild conditions.

- Starting Materials: 2-fluorobenzoic acid derivative (often as an aryl halide such as 2-fluorobromobenzoic acid) and 4-methoxyphenylboronic acid

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or PdCl2(dppf))

- Base: Potassium carbonate or similar bases

- Solvent: Mixtures of aqueous-organic solvents such as water/toluene or water/ethanol

- Temperature: Mild heating (typically 60–90 °C)

- Reaction Time: Several hours (4–24 h depending on scale and conditions)

Mechanism:

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the arylboronic acid, and reductive elimination to form the biphenyl bond, yielding the this compound product.

- High regioselectivity and yield

- Mild reaction conditions

- Scalability for industrial production

- Use of continuous flow reactors to improve reaction control and yield

- Automated purification techniques such as crystallization or chromatography for high purity products

Alternative Synthetic Routes and Related Preparations

While direct literature on this compound is limited, related synthetic strategies for structurally similar fluorinated benzoic acids provide useful insights.

Example from Patent CN101020628A:

- Preparation of fluorinated hydroxybenzoic acids involves starting from trifluoronitrobenzene derivatives undergoing methoxylation, reduction, bromination, and cyanogenation steps.

- Key steps include catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere), bromination using N-bromosuccinimide (NBS), and cyanide substitution with cuprous cyanide in polar aprotic solvents like DMF.

- Hydrolysis in hydrobromic acid converts nitrile groups to carboxylic acids under elevated temperatures (90–140 °C).

Although this method targets hydroxy-substituted fluorobenzoic acids, it demonstrates the utility of stepwise functional group transformations to introduce fluorine and aromatic substituents.

Biphenyl Formation via Phenyl Benzoic Acid Derivatives

According to US Patent US4044049A, biphenyl benzoic acid compounds, including fluoro-substituted derivatives, can be synthesized using substituted phenyl benzoic acid intermediates.

- Starting materials include substituted phenyl benzoic acids with halogenated positions suitable for further substitution.

- The patent describes methods for preparing compounds with anti-inflammatory properties, indicating the importance of precise substitution patterns such as fluorine and methoxy groups on biphenyl frameworks.

- The synthetic routes involve aromatic substitution, coupling reactions, and functional group modifications to achieve the target biphenyl benzoic acid.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 2-fluorobromobenzoic acid + 4-methoxyphenylboronic acid, Pd catalyst, K2CO3, aqueous-organic solvent, 60–90 °C | High selectivity, mild conditions, scalable | Requires expensive Pd catalyst, sensitive to moisture | 70–95 |

| Multi-step Functional Group Transformations (Patent CN101020628A) | Trifluoronitrobenzene derivatives, Pd/C hydrogenation, NBS bromination, CuCN cyanation, HBr hydrolysis | Allows introduction of multiple substituents, versatile | Multi-step, longer reaction times, harsher conditions | 60–85 |

| Biphenyl Formation via Substituted Phenyl Benzoic Acids (Patent US4044049A) | Halogenated phenyl benzoic acids, aromatic substitution, coupling reactions | Enables diverse substitution patterns | Complex synthesis, multiple purification steps | Variable |

Research Findings and Optimization Notes

- Catalyst Selection: Palladium catalysts with phosphine ligands improve coupling efficiency and reduce side reactions.

- Base and Solvent Effects: Potassium carbonate in aqueous-organic solvent mixtures balances solubility and reaction rate, critical for high yields.

- Temperature Control: Mild heating avoids decomposition of sensitive fluorinated intermediates.

- Purification: Crystallization from suitable solvents or chromatographic techniques ensure high purity, essential for pharmaceutical applications.

- Industrial Scale-Up: Continuous flow reactors enhance reproducibility and safety, especially when handling toxic reagents like cyanides or strong acids.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

Esterification: Reagents include alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids where the fluorine atom is replaced by the nucleophile.

Esterification: Products are esters of this compound.

Reduction: The major product is 2-Fluoro-3-(4-methoxyphenyl)benzyl alcohol.

Scientific Research Applications

2-Fluoro-3-(4-methoxyphenyl)benzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzoic Acid Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWG): The fluorine atom in this compound enhances acidity (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs. In contrast, the 4-methoxyphenyl group (electron-donating) may reduce solubility in polar solvents . Positional Isomerism: Derivatives with fluorine at the 2-position (e.g., target compound) exhibit distinct steric hindrance compared to 3- or 4-fluoro isomers, influencing binding interactions in biological systems .

Key Observations:

Synthetic Complexity :

- The target compound likely requires multi-step synthesis involving fluorination and cross-coupling (e.g., Suzuki-Miyaura), similar to triazine-linked benzoic acids in –2 .

- In contrast, simpler analogs like 2,4,5-Trifluorobenzoic acid are synthesized via direct electrophilic substitution .

Functional Versatility :

- Fluorinated benzoic acids are widely used as pharmaceutical intermediates (e.g., antiviral agents in ) or metal-organic frameworks (MOFs) due to their strong hydrogen-bonding capacity .

- The target compound’s methoxyphenyl group may enhance π-π stacking in crystal engineering applications .

Pharmacological and Industrial Relevance

Biological Activity: Fluorine substitution improves metabolic stability and bioavailability.

Extraction and Solubility :

- Benzoic acid derivatives with higher logP values (e.g., due to methoxy or fluorine groups) exhibit faster extraction rates in emulsion liquid membranes (98% extraction in <5 minutes for benzoic acid vs. acetic acid) .

Biological Activity

2-Fluoro-3-(4-methoxyphenyl)benzoic acid is an aromatic compound characterized by a benzoic acid core with a fluorine atom and a methoxyphenyl group. Its molecular formula is C14H11FO3, with a molecular weight of approximately 246.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Chemical Structure and Properties

The structure of this compound includes:

- A benzoic acid moiety.

- A fluorine atom at the second position.

- A para-methoxyphenyl group at the third position.

The presence of the carboxylic acid functional group enhances its chemical reactivity, making it suitable for various synthetic applications. The methoxy group increases lipophilicity, potentially aiding in crossing the blood-brain barrier, which is crucial for neurological drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Potential :

- The compound has been studied for its role as an intermediate in synthesizing drugs targeting neurological disorders such as Alzheimer's disease. The methoxy group contributes to its ability to penetrate the blood-brain barrier, enhancing its therapeutic potential .

-

Antimicrobial Properties :

- Preliminary studies have shown interactions with enzymes involved in neurotransmitter regulation, suggesting potential therapeutic roles. Furthermore, related compounds have demonstrated antimicrobial activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .

-

Synthesis of Derivatives :

- The compound can undergo several reactions, including Fischer esterification, leading to derivatives that may exhibit enhanced biological activity. These derivatives are being explored for their potential in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound, highlighting its versatility and potential modifications that enhance efficacy in biological applications .

- Biological Testing : Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related fluorinated compounds have shown promising antimicrobial activity with MIC values as low as 6.25 μg/mL against resistant strains of Staphylococcus aureus .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of structurally similar compounds:

| Compound Name | Activity Type | MIC Value (μg/mL) | Notes |

|---|---|---|---|

| 2-Fluoro-3-chloro benzoic acid | Antimicrobial | 6.25 | Active against Gram-positive bacteria |

| 4-Trifluoromethyl phenyl derivative | Antimicrobial | 6.25 | Selective inhibitor of drug-resistant strains |

| 4-Methoxycarbonyl-2-fluorobenzoic acid | Anti-obesity/Anti-diabetic | Not specified | Potential retinoid-X-receptor antagonist |

Q & A

Q. What are the established synthetic routes for 2-Fluoro-3-(4-methoxyphenyl)benzoic acid, and what are their respective yields and limitations?

Answer: A plausible synthetic route involves:

Fluorine introduction : Electrophilic fluorination or cross-coupling of fluorinated intermediates. For example, cleavage of methoxy groups using BBr₃ (as in 2-fluoro-4-hydroxybenzoic acid synthesis ).

Methoxyphenyl incorporation : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid derivatives (analogous to boronic acid coupling in ).

Carboxylic acid formation : Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions.

| Method | Key Reagents | Yield | Limitations |

|---|---|---|---|

| BBr₃-mediated cleavage | BBr₃, CH₂Cl₂ | ~57% | Requires anhydrous conditions |

| Suzuki coupling | Pd catalyst | Variable | Sensitivity to steric hindrance |

Challenges : Competing side reactions (e.g., over-fluorination or deprotection) require rigorous temperature control and stoichiometric precision.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Identify substituent patterns:

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹).

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular ion ([M-H]⁻ expected for benzoic acid).

Validation : Compare with synthesized analogs (e.g., 2-fluoro-4-methoxybenzoic acid ) or computational predictions (DFT for NMR shifts).

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- HPLC : Reverse-phase C18 column with acidic mobile phase (e.g., 1% acetic acid, methanol/water gradient), as used for fluorinated benzoic acids .

- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) based on polarity differences.

- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (30:70 ratio) for intermediate purification .

Key Consideration : Fluorine and methoxy groups influence solubility; trial runs with small batches are recommended.

Advanced Research Questions

Q. What strategies can mitigate conflicting data in the spectroscopic analysis of this compound, particularly regarding fluorine coupling patterns?

Answer:

- Variable Temperature NMR : Resolve overlapping signals caused by dynamic effects (e.g., hindered rotation of the methoxyphenyl group).

- 2D NMR (COSY, HSQC) : Assign coupled protons and correlate with carbons (e.g., distinguishing fluorine-adjacent protons ).

- DFT Calculations : Predict coupling constants and chemical shifts to validate experimental data .

Example Conflict : Discrepancies in ¹H NMR splitting due to fluorine’s quadrupolar effects. Use decoupling experiments or ¹⁹F NMR for clarity.

Q. How do electronic effects of the fluorine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Fluorine : Electron-withdrawing nature activates the benzoic acid for nucleophilic substitution but deactivates aryl rings for electrophilic attacks.

- Methoxy Group : Electron-donating effect enhances ortho/para-directing behavior in coupling reactions (e.g., Suzuki with boronic acids ).

| Substituent | Effect on Reactivity | Example Reaction |

|---|---|---|

| Fluorine | Stabilizes carboxylate intermediates | Ester hydrolysis |

| Methoxy | Facilitates Pd-catalyzed coupling | Triazine derivative synthesis |

Experimental Design : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to balance steric and electronic effects.

Q. What are the metabolic stability implications of introducing fluorine and methoxyphenyl groups into benzoic acid derivatives?

Answer:

- Fluorine : Reduces oxidative metabolism (e.g., CYP450 inhibition) by blocking hydroxylation sites, enhancing half-life .

- Methoxyphenyl : May undergo O-demethylation via liver enzymes, generating reactive phenolic intermediates.

| Modification | Metabolic Impact | Evidence |

|---|---|---|

| Fluorine | Increased stability in vivo | Analogs in |

| Methoxy | Potential hepatotoxicity via demethylation | Therapeutic compounds |

Methodological Insight : Use radiolabeled analogs (³H/¹⁴C) or LC-MS/MS to track metabolites in hepatic microsomal assays.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points for fluorinated benzoic acid derivatives?

Answer:

- Source Analysis : Compare purity levels (e.g., ≥95% vs. crude samples) and crystallization solvents .

- DSC/TGA : Validate thermal behavior using differential scanning calorimetry (e.g., reports mp 287.5–293.5°C for a related compound).

- Inter-laboratory Calibration : Standardize heating rates and sample preparation (e.g., drying under vacuum).

Example : A 5°C variation in mp could stem from residual solvent (e.g., acetic acid in HPLC eluent ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.